molecular formula C10H7IO2S B130725 Methyl 5-iodo-1-benzothiophene-2-carboxylate CAS No. 146137-90-8

Methyl 5-iodo-1-benzothiophene-2-carboxylate

Cat. No.: B130725
CAS No.: 146137-90-8
M. Wt: 318.13 g/mol
InChI Key: HEGKKJCDOJECPN-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-benzothiophene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H7IO2S and its molecular weight is 318.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

146137-90-8

Molecular Formula

C10H7IO2S

Molecular Weight

318.13 g/mol

IUPAC Name

methyl 5-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3

InChI Key

HEGKKJCDOJECPN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)I

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)I

Synonyms

5-IODO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere 0.35 g (1.84 mmol) of CuI, 5.53 g (36.88 mmol) of NaI, and 0.39 mL (3.67 mmol) of N,N′-dimethylethylenediamine were added to a solution of 5.0 g (18.4 mmol) of methyl 5-bromobenzo[b]thiophen-2-carboxylate in 18 mL of 1,4-dioxane and after rinsing again with argon the reaction mixture was heated overnight to 110° C. After cooling, the reaction mixture was combined with 30% aqueous ammonia and water, exhaustively extracted with EtOAc, and the combined organic phases were twice washed with water and dried over magnesium sulfate. After the desiccant and solvent had been eliminated, the residue was triturated with DIPE and MTBE, suction filtered, and dried in the air. Yield: 3.4 g (58% of theoretical); C10H7IO2S (M=318.132); calc.: molpeak (M)+: 318; found: molpeak (M)+: 318; HPLC-MS: 6.4 minutes (method B).
Name
Quantity
5.53 g
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reactant
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0.39 mL
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5 g
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reactant
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18 mL
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solvent
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CuI
Quantity
0.35 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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[Cu]I
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